molecular formula C8H10N2O6 B1588228 Cyclo(-asp-asp) CAS No. 35309-53-6

Cyclo(-asp-asp)

Katalognummer B1588228
CAS-Nummer: 35309-53-6
Molekulargewicht: 230.17 g/mol
InChI-Schlüssel: NMAZZUSURHBTKP-IMJSIDKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This usually involves providing information about the compound’s structure, including its molecular formula and the arrangement of atoms within the molecule.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the three-dimensional structure of the molecule.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Wissenschaftliche Forschungsanwendungen

Endothelin Receptor Antagonism

Cyclo(-asp-asp) derivatives have been studied for their potent antagonist activity against endothelin receptors, particularly ETA and ETB. A specific cyclic hexapeptide was designed to possess not only a similar affinity to BQ-123 for the ETA receptor but also a higher affinity for the ETB receptor than BQ-123. This compound, modified to include 1-beta-aspartyl-4-phenylpiperazine (Asp(Php)) and 2-(2-thienyl)glycine (Thg), showed significant inhibition of [125I]ET-1 binding to ETA and ETB receptors, suggesting a potential role in modulating vasoconstriction mediated by these receptor subtypes (Kikuchi et al., 1994).

Integrin Antagonism and Cancer Therapy

The cyclic pentapeptide cyclo(-Arg-Gly-Asp-d-Phe-Val), related to cyclo(-asp-asp), is recognized as a promising anticancer drug candidate due to its potent and selective inhibition of αvβ3 integrin. This inhibition plays a crucial role in preventing angiogenesis and inducing apoptosis in vascular cells, highlighting the therapeutic potential of cyclo(-asp-asp) derivatives in cancer treatment (Dai, Su, & Liu, 2000).

Cyclotide Biosynthesis and Molecular Diversity

Cyclo(-asp-asp) derivatives, particularly cyclotides, are plant-derived cyclic peptides known for their diverse biological activities. The cyclic nature of cyclotides, including an essential C-terminal Asn/Asp (Asx) processing signal, suggests a gene-determined biosynthesis pathway. This discovery aids in understanding the molecular diversity and biosynthesis of cyclic peptides, offering insights into their potential pharmaceutical applications (Serra et al., 2016).

Bioactive Cyclic Dipeptides

Cyclic dipeptides, including those with cyclo(-asp-asp) structures, have been identified as a class of bioactive peptides with physiological and/or pharmacological activities in mammals. These compounds are found endogenously in both the animal and plant kingdoms and exhibit a range of activities, from inhibiting melanocyte-stimulating hormone release to affecting gastrointestinal motility. Their simple structure and bioactivity suggest potential for future pharmaceutical applications (Prasad, 1995).

Enzymatic Backbone Cyclization for Peptide Stability

Research on cyclotides has highlighted the role of asparaginyl endopeptidases (AEPs) in the backbone cyclization of peptides, a process that significantly enhances peptide stability. This enzymatic cyclization, demonstrated using a recombinant AEP from the cyclotide-producing plant Oldenlandia affinis, is crucial for producing stable, cyclic peptides with pharmaceutical potential, including those related to cyclo(-asp-asp) (Harris et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards, often using Material Safety Data Sheets (MSDS) as a source of information.


Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


Eigenschaften

IUPAC Name

2-[(2S,5S)-5-(carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O6/c11-5(12)1-3-7(15)10-4(2-6(13)14)8(16)9-3/h3-4H,1-2H2,(H,9,16)(H,10,15)(H,11,12)(H,13,14)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAZZUSURHBTKP-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426346
Record name 2,2'-[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2S,5S)-5-(carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid

CAS RN

35309-53-6
Record name 2,2'-[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(-asp-asp)
Reactant of Route 2
Cyclo(-asp-asp)
Reactant of Route 3
Cyclo(-asp-asp)
Reactant of Route 4
Cyclo(-asp-asp)
Reactant of Route 5
Cyclo(-asp-asp)
Reactant of Route 6
Cyclo(-asp-asp)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.